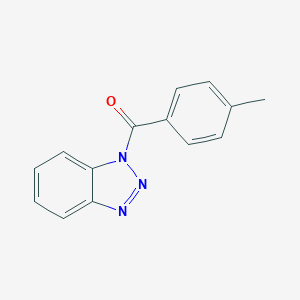

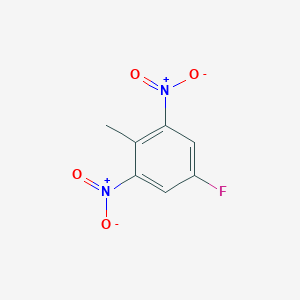

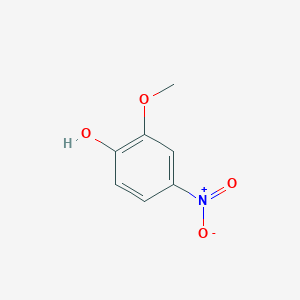

1-(4-Methylbenzoyl)-1H-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole and related compounds involves intricate chemical processes. For instance, Liu et al. (2010) described a novel and regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives through intramolecular cyclization of triazenes, utilizing CuI as the catalyst, demonstrating the complexity and precision required in synthesizing such compounds (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzoyl)-1H-benzotriazole is characterized by distinct bond angles and dihedral angles, which are crucial for its chemical behavior. Studies like those by Peeters et al. (1993) on related benzotriazole compounds have provided insights into the molecular conformation, demonstrating the importance of structural analysis in understanding the chemical properties of such molecules (Peeters et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Methylbenzoyl)-1H-benzotriazole are influenced by its molecular structure. Katritzky et al. (2007) explored the reactions of benzotriazole with aldehydes and thionyl chloride, leading to the formation of various derivatives, which highlights the reactive nature and versatility of benzotriazole compounds in chemical synthesis (Katritzky et al., 2007).

科学的研究の応用

Environmental Monitoring and Presence

- Occurrence in Rivers : 1H-benzotriazole, along with its methylated derivatives (such as 4-methyl-1H-benzotriazole), is frequently detected in rivers due to its use as a corrosion inhibitor in various applications. It has been observed in significant concentrations in rivers like Main, Hengstbach, and Hegbach in Germany, indicating its widespread environmental presence (Kiss & Fries, 2009).

Biodegradation and Environmental Fate

- Biodegradation in Wastewater : Benzotriazole derivatives, including 4-methyl-1H-benzotriazole, undergo partial persistence in conventional wastewater treatment. Their degradation pathways involve various transformation products, which have been identified in wastewater effluents (Huntscha et al., 2014).

Analytical Methods for Detection

- Extraction from Soil : Methods have been developed for the extraction of benzotriazole compounds, including 1H-benzotriazole, from soil samples. This demonstrates the environmental persistence and potential toxicity of these compounds (Speltini et al., 2016).

- Water Analysis Techniques : Advanced techniques like Liquid Chromatography–Electrospray Mass Spectrometry are used for analyzing polar 1H-benzotriazoles in water, highlighting the importance of monitoring these compounds in aquatic environments (LeerdamvanJ. et al., 2009).

Toxicity Studies

- Toxicity to Aquatic Species : Research on benzotriazole derivatives, including 4-methyl-1H-benzotriazole, has shown varying degrees of toxicity to aquatic organisms like bacteria, fish, and water fleas. This underscores the ecological impact of these chemicals (Pillard et al., 2001).

Applications in Wastewater Treatment

- Removal in Biofilm Reactors : Hybrid Moving Bed Biofilm Reactor systems have been effective in removing benzotriazoles from municipal wastewater, demonstrating their potential for mitigating the environmental impact of these compounds (Mazioti et al., 2017).

Photolysis and Chemical Fate

- Sunlight Photolysis : Studies on the photochemical fate of benzotriazoles, including 4-methyl-1H-benzotriazole, under simulated sunlight indicate that photolysis is a relevant degradation process for these compounds in natural waters (Weidauer et al., 2016).

Human Exposure Analysis

- Detection in Human Urine : The presence of benzotriazole derivatives in human urine samples across several countries indicates widespread human exposure to these chemicals, raising concerns about their potential health impacts (Asimakopoulos et al., 2013).

作用機序

Target of Action

Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria .

Mode of Action

Based on the target of similar compounds, it can be hypothesized that it might inhibit the enoyl- [acyl-carrier-protein] reductase [nadh], thereby disrupting the fatty acid synthesis pathway in mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been found to affect the fatty acid synthesis pathway in mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], these compounds prevent the formation of the meromycolate chain, which serves as the precursor for final mycolic acids .

Result of Action

Based on the action of similar compounds, it can be hypothesized that it might lead to the disruption of the fatty acid synthesis pathway in mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria .

特性

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)-1H-benzotriazole | |

CAS RN |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

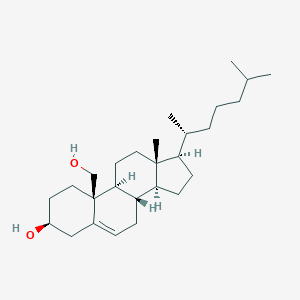

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)